Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate
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Overview
Description
Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate, also known as EDTA, is a chelating agent widely used in scientific research. EDTA is a synthetic amino acid that is capable of binding to metal ions, making it useful in a variety of applications such as metal ion removal, protein purification, and DNA sequencing. In
Mechanism Of Action
Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate binds to metal ions through its four carboxylic acid groups and two amine groups. The binding of Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate to metal ions forms a stable complex, which prevents the metal ion from participating in chemical reactions. Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate can bind to a wide variety of metal ions, including calcium, magnesium, and iron.
Biochemical And Physiological Effects
Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate has been shown to have a variety of biochemical and physiological effects. Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate has been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases. Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases. In addition, Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate has been shown to have anticoagulant properties, which may be useful in the treatment of blood clotting disorders.
Advantages And Limitations For Lab Experiments
Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate has several advantages for lab experiments. Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate is a highly effective chelating agent, capable of removing metal ions from samples with high efficiency. Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate is also relatively easy to use and is widely available. However, Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate has several limitations as well. Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate can interfere with certain chemical reactions, particularly those involving metal ions. In addition, Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate. One area of research is the development of new chelating agents that are more selective for specific metal ions. Another area of research is the development of new applications for Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate, particularly in the treatment of diseases. Finally, there is a need for further research on the biochemical and physiological effects of Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate, particularly in the context of disease treatment.
Synthesis Methods
Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate is synthesized by reacting ethylenediamine with chloroacetic acid in the presence of sodium hydroxide. The resulting product is then treated with sodium hydroxide to form trisodium Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate. The synthesis of Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate is a complex process that requires careful control of reaction conditions to ensure high yields and purity.
Scientific Research Applications
Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate is widely used in scientific research due to its ability to chelate metal ions. Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate is commonly used in protein purification to remove metal ions that can interfere with protein function. Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate is also used in DNA sequencing to remove metal ions that can interfere with the sequencing reaction. In addition, Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate is used in analytical chemistry to remove metal ions from samples, allowing for more accurate analysis.
properties
CAS RN |
1330-54-7 |
---|---|
Product Name |
Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate |
Molecular Formula |
C10H15N2Na3O7 |
Molecular Weight |
344.2 g/mol |
IUPAC Name |
trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate |
InChI |
InChI=1S/C10H18N2O7.3Na/c13-4-3-11(5-8(14)15)1-2-12(6-9(16)17)7-10(18)19;;;/h13H,1-7H2,(H,14,15)(H,16,17)(H,18,19);;;/q;3*+1/p-3 |
InChI Key |
WHNXAQZPEBNFBC-UHFFFAOYSA-K |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CCO)CC(=O)[O-].[Na+].[Na+].[Na+] |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CCO)CC(=O)[O-].[Na+].[Na+].[Na+] |
density |
1.285 |
flash_point |
Flash point: 100 °C (closed cup) |
melting_point |
288 °C (hydate) |
Other CAS RN |
1330-54-7 139-89-9 |
physical_description |
DryPowder; Liquid |
Pictograms |
Corrosive; Irritant; Environmental Hazard |
Related CAS |
150-39-0 (Parent) |
solubility |
Insoluble in most organic solvents In water, 480 g/L at 20 °C |
synonyms |
Glycine, N-2-bis(carboxymethyl)aminoethyl-N-(hydroxyethyl)-, trisodium salt |
Origin of Product |
United States |
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